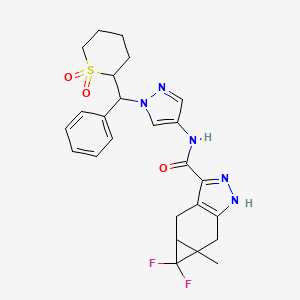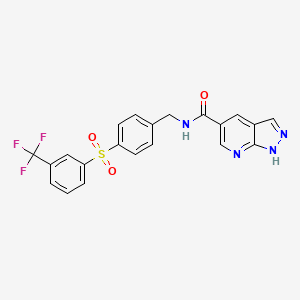
3-(4-アニリノ-2-メトキシフェニル)スルファモイルチオフェン-2-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GSK0660は、ペルオキシソーム増殖因子活性化受容体ベータおよびデルタ(PPARβ/δ)の強力かつ選択的なアンタゴニストです。これは、さまざまな生物学的プロセスにおけるPPARβ/δの役割を研究するために、科学研究で広く使用されています。 この化合物は、PPARβおよびPPARδの両方に対して155 nMのIC50値を持ち、これらの受容体を阻害する上で非常に効果的です .
科学的研究の応用
GSK0660 has a wide range of scientific research applications. In chemistry, it is used to study the role of PPARβ/δ in metabolic pathways and gene regulation. In biology, it is employed to investigate the effects of PPARβ/δ inhibition on cell proliferation, differentiation, and apoptosis. In medicine, GSK0660 is used to explore its potential therapeutic effects in diseases such as cancer, diabetes, and cardiovascular disorders. Additionally, it has applications in industry for the development of new drugs and therapeutic agents .
作用機序
GSK0660は、PPARβ/δのリガンド結合ドメインに結合することにより、その効果を発揮し、それらの受容体が自然なリガンドによって活性化されるのを防ぎます。この阻害は、脂質代謝、炎症、細胞の増殖を含むさまざまな生物学的プロセスに関与する標的遺伝子のダウンレギュレーションにつながります。 GSK0660の作用機序に関与する分子標的と経路には、AMP活性化プロテインキナーゼ(AMPK)経路と内皮型一酸化窒素合成酵素(eNOS)経路があります .
準備方法
GSK0660の合成には、重要な中間体である3-((2-メトキシ-4-(フェニルアミノ)フェニル)アミノ)スルホニル)-2-チオフェンカルボン酸メチルエステルの調製から始まる、いくつかのステップが含まれます。反応条件は通常、ジメチルスルホキシド(DMSO)などの溶媒と、水素化ナトリウム(NaH)やヨウ化メチル(CH3I)などの試薬の使用を伴います。 最終生成物は、再結晶やクロマトグラフィーなどの精製技術によって得られます .
化学反応の分析
GSK0660は、酸化、還元、置換などのさまざまな化学反応を受けます。これらの反応で使用される一般的な試薬には、酸化のための過酸化水素(H2O2)、還元のための水素化ホウ素ナトリウム(NaBH4)、および置換反応のためのハロゲン化剤があります。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、GSK0660の酸化は、スルホキシドとスルホンを形成する可能性があります .
科学研究への応用
GSK0660は、科学研究で幅広い用途があります。化学では、代謝経路と遺伝子調節におけるPPARβ/δの役割を研究するために使用されます。生物学では、細胞の増殖、分化、アポトーシスに対するPPARβ/δ阻害の影響を調査するために使用されます。医学では、GSK0660は、がん、糖尿病、心血管疾患などの疾患における潜在的な治療効果を調査するために使用されます。 さらに、これは、新しい薬剤や治療剤の開発のために、産業において応用されています .
類似化合物との比較
GSK0660は、他の類似の化合物と比較して、PPARβ/δに対する高い選択性と効力においてユニークです。類似の化合物のいくつかには、GW501516、GW0742、およびGSK3787が含まれます。GW501516とGW0742はPPARβ/δのアゴニストですが、GSK0660とGSK3787はアンタゴニストです。 GSK0660は、PPARαやPPARγなどの他のPPARアイソフォームに影響を与えることなく、PPARβ/δを阻害する能力において特に注目に値します .
特性
IUPAC Name |
methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S2/c1-25-16-12-14(20-13-6-4-3-5-7-13)8-9-15(16)21-28(23,24)17-10-11-27-18(17)19(22)26-2/h3-12,20-21H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFKBGWLUHKMFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2=CC=CC=C2)NS(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673163 |
Source


|
| Record name | Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1014691-61-2 |
Source


|
| Record name | GSK0660 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1014691612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B607668.png)
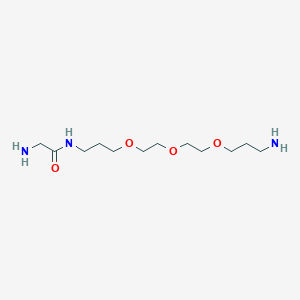
![(1R,2R)-2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile](/img/structure/B607673.png)
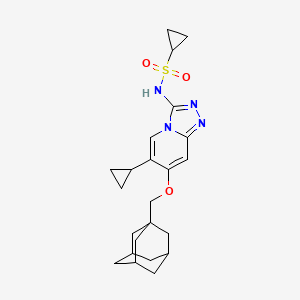
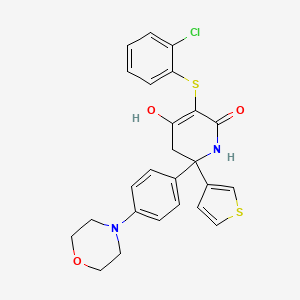

![5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-methylpyridine-2-carboxamide](/img/structure/B607678.png)

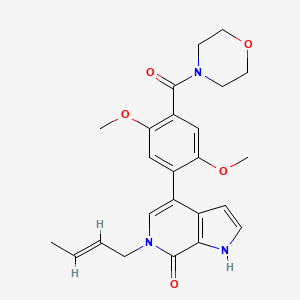
![2-[3-(hydroxymethyl)-4-[8-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)amino]imidazo[1,2-b]pyridazin-6-yl]pyridin-2-yl]-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1-one](/img/structure/B607686.png)
